molecular formula C17H21Cl2N3O2 B605018 1-(1-(2-(3-Isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole CAS No. 94899-83-9

1-(1-(2-(3-Isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole

Cat. No. B605018
CAS RN: 94899-83-9
M. Wt: 370.27
InChI Key: DROIRVKNZDBEFR-ZDUSSCGKSA-N
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Description

711389-S is an antiarrhythmic agent.

Scientific Research Applications

Antiarrhythmic Activity

  • This compound has been investigated for its potential in treating arrhythmias. Ogata et al. (1984) synthesized various related compounds and found significant antiarrhythmic effects against aconitine or ischemic arrhythmia in animal models, although they did not exhibit potent beta-blocking effects like propranolol. A specific derivative was selected for clinical evaluation due to its superior antiarrhythmic effects compared to quinidine, disopyramide, or propranolol (Ogata et al., 1984).

Antifungal Properties

  • The antifungal properties of related compounds have been studied. In 1983, Ogata et al. described the synthesis and high efficacy of 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride against guinea pig dermatophytosis in topical applications (Ogata et al., 1983).

Chemical Synthesis and Reactivity

  • The synthesis and reactivity of vinyl imidazole derivatives have been a subject of research. Studies include the synthesis of 1-vinyl- and 1-ethyl-2-(vinyloxymethyl)imidazoles (Domnina et al., 1979) and the C(2)-vinylation of 1-substituted imidazoles (Trofimov et al., 2008). These studies explore the chemical properties and potential applications of these compounds in various chemical reactions and syntheses (Domnina et al., 1979), (Trofimov et al., 2008).

Therapeutic Potential in Specific Bacterial Infections

  • There's research into the potential of similar compounds for treating specific bacterial infections. Dickens et al. (1991) designed a compound intended as a pro-drug for targeting anaerobic bacterial cells. This compound aimed at releasing a lethal species specifically within the target bacterial cell, showing a novel approach to antibacterial therapy (Dickens et al., 1991).

Applications in Material Science

  • The compound's derivatives have been investigated for their applications in material science. Meiswinkel and Ritter (2013) synthesized copolymers with upper critical solution temperature (UCST)-type transitions in water, highlighting the compound's potential in developing new materials with unique thermal properties (Meiswinkel & Ritter, 2013).

properties

CAS RN

94899-83-9

Product Name

1-(1-(2-(3-Isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole

Molecular Formula

C17H21Cl2N3O2

Molecular Weight

370.27

IUPAC Name

(S)-1-(2-(1-(1H-imidazol-1-yl)vinyl)-3,6-dichlorophenoxy)-3-(isopropylamino)propan-2-ol

InChI

InChI=1S/C17H21Cl2N3O2/c1-11(2)21-8-13(23)9-24-17-15(19)5-4-14(18)16(17)12(3)22-7-6-20-10-22/h4-7,10-11,13,21,23H,3,8-9H2,1-2H3/t13-/m0/s1

InChI Key

DROIRVKNZDBEFR-ZDUSSCGKSA-N

SMILES

O[C@@H](CNC(C)C)COC1=C(Cl)C=CC(Cl)=C1C(N2C=CN=C2)=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

711389-S;  711389 S;  711389S;  S 1389;  S-1389;  S1389; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-(2-(3-Isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole
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1-(1-(2-(3-Isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole
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1-(1-(2-(3-Isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole
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1-(1-(2-(3-Isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole
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1-(1-(2-(3-Isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole
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1-(1-(2-(3-Isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole

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